molecular formula C19H24N4O2 B13188905 Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13188905
M. Wt: 340.4 g/mol
InChI Key: UFBNCJQTMDQAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 2060040-57-3) is a spirocyclic compound with a molecular formula of C₂₃H₃₁N₃O₂ and a molecular weight of 381.51 g/mol. The structure features:

  • A 2,7-diazaspiro[3.5]nonane core, which provides conformational rigidity and enhances binding selectivity in medicinal chemistry applications.
  • A benzyl carboxylate group at the 7-position, which serves as a protective group during synthesis and influences solubility.
  • A 1-methylpyrazole substituent at the 1-position, contributing to hydrogen bonding and π-π stacking interactions with biological targets .

This compound is listed in supplier catalogs (e.g., Parchem Chemicals) as a building block for drug discovery, particularly in CNS disorders and enzyme modulation .

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl 3-(1-methylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C19H24N4O2/c1-22-12-16(11-21-22)17-19(14-20-17)7-9-23(10-8-19)18(24)25-13-15-5-3-2-4-6-15/h2-6,11-12,17,20H,7-10,13-14H2,1H3

InChI Key

UFBNCJQTMDQAQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2

Origin of Product

United States

Preparation Methods

Synthesis of the Diazaspiro[3.5]nonane Core

A representative industrially viable method for closely related tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate derivatives involves a seven-step sequence starting from ethyl malonate, as detailed in a patent (CN111620869A):

Step Reagents/Conditions Transformation Temperature (°C) Time
1 Ethyl malonate in ethanol Formation of intermediate compound 2 25–80 5 hours
2 Lithium borohydride in tetrahydrofuran (THF) Reduction to compound 3 0–70 2.5 hours
3 p-Toluenesulfonyl chloride in dichloromethane Tosylation to compound 4 25 12 hours
4 Cesium carbonate in acetonitrile Ring closure to compound 5 25–90 3 hours
5 Magnesium chips in methanol Reduction to compound 6 25–80 1 hour
6 Boc anhydride in dichloromethane Boc protection to compound 7 25 12 hours
7 Palladium on carbon in methanol Final reduction to tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (compound 8) 25 3 hours

This method emphasizes:

  • Use of readily available starting materials.
  • Controlled reaction conditions to optimize yield.
  • Suitability for scale-up and industrial production.

Introduction of the Benzyl Carbamate Group

  • The benzyl carbamate protecting group can be introduced by reacting the diazaspiro amine intermediate with benzyl chloroformate or via carbamate formation under mild conditions.
  • This step is critical to preserve the nitrogen functionality and enable further substitution.

Functionalization with 1-Methyl-1H-pyrazol-4-yl Group

  • The 1-position nitrogen substitution with the pyrazolyl group may be achieved by nucleophilic substitution or palladium-catalyzed cross-coupling methods.
  • For example, a halogenated diazaspiro intermediate can be reacted with 1-methyl-1H-pyrazol-4-yl boronic acid or a similar pyrazolyl nucleophile under Suzuki or Buchwald-Hartwig coupling conditions.
  • Reaction parameters such as temperature (typically 25–80 °C), solvent choice (e.g., acetonitrile, THF), and catalyst loading are optimized for yield and selectivity.

Supporting Analytical Data and Characterization

  • NMR Spectroscopy : Proton and carbon NMR spectra provide detailed structural confirmation. For example, related diazaspiro compounds show characteristic signals for spirocyclic protons and carbamate benzyl groups.
  • Mass Spectrometry : Confirms molecular weight consistent with C22H30N4O2.
  • Chromatography : Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Purpose Yield (%) Notes
Formation of diazaspiro core Ethyl malonate, LiBH4, Cs2CO3, Mg, Boc2O Core ring construction and protection 60–80 Multi-step sequence
Benzyl carbamate installation Benzyl chloroformate, base Nitrogen protection 70–90 Mild conditions preferred
Pyrazolyl substitution Pd-catalyzed coupling or nucleophilic substitution Introduction of pyrazolyl group 50–75 Catalyst and solvent critical

Summary and Expert Notes

  • The synthesis of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is best approached via modular construction of the diazaspiro scaffold, followed by strategic functional group transformations.
  • The seven-step method for tert-butyl diazaspiro carboxylates provides a robust platform adaptable to benzyl carbamate derivatives.
  • Coupling with the pyrazolyl moiety requires careful catalyst and condition selection to ensure regioselectivity and yield.
  • Analytical methods such as NMR, MS, and chromatography are essential for confirming structure and purity at each stage.
  • The described approaches are consistent with industrial and medicinal chemistry standards, offering scalability and reproducibility.

Scientific Research Applications

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Notes References
Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate 2060040-57-3 C₂₃H₃₁N₃O₂ 1-Methylpyrazole, benzyl carboxylate 381.51 Drug discovery scaffold; potential CNS applications
Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate 2060040-57-3* C₂₄H₃₃N₃O₂ 1-(2-Methylpropyl)pyrrole, benzyl carboxylate 395.54 Structural analog with enhanced lipophilicity
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 896464-16-7 C₁₂H₂₂N₂O₂ tert-Butoxycarbonyl (Boc) 226.32 Intermediate for peptide synthesis; improved stability in acidic conditions
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 147611-02-7 C₁₇H₂₃N₃O₂ Amino group at 2-position 301.39 Precursor for functionalized spirocycles; used in kinase inhibitor development
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate (2:1) 1630907-09-3 C₂₄H₃₄N₄O₆ Oxalate salt form 474.56 Enhanced crystallinity for formulation; supplied by Shanghai Yuanye Bio
tert-Butyl 2-(5-bromopyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate EN300-744651 C₁₆H₂₂BrN₅O₂ Bromopyrazine substituent 394.28 Halogenated analog for cross-coupling reactions (e.g., Suzuki-Miyaura)

Notes:

  • Lipophilicity Trends : The benzyl carboxylate group increases LogP compared to Boc-protected analogs, impacting blood-brain barrier penetration .
  • Synthetic Utility : Bromo- and chloro-substituted derivatives (e.g., EN300-744651) are preferred for late-stage functionalization via cross-coupling .

Structural and Functional Analysis

  • Core Modifications: Spiro Ring Size: The 2,7-diazaspiro[3.5]nonane core is smaller than 1,8-diazaspiro[4.5]decane (CAS: 1158749-94-0), reducing steric hindrance for target binding . Substituent Effects:
  • Pyrazole vs.
  • Amino vs. Carboxylate: Amino-substituted analogs (CAS 147611-02-7) are less stable under basic conditions but enable direct amide bond formation .
  • Synthetic Routes :

    • The target compound is synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reaction) between spirocyclic boronate esters and halogenated heterocycles, similar to methods described for PF-6870961 (a ghrelin receptor inverse agonist metabolite) .
    • Boc-protected intermediates (e.g., CAS 896464-16-7) are deprotected under acidic conditions to yield free amines for further derivatization .

Pharmacological and Industrial Relevance

  • Drug Discovery: The compound’s spirocyclic structure is leveraged in alpha-synuclein PET tracers (e.g., tert-butyl 2-(4-(4-methoxybenzamido)phenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate) for neurodegenerative disease research . Analogs with fluorinated substituents (e.g., 2269513-59-7) are under investigation for improved metabolic stability .
  • Supplier Landscape :
    • Key suppliers include Parchem Chemicals , Enamine Ltd , and BLD Pharm , with prices ranging from $2400/250mg (oxalate salt) to bulk discounts for Boc-protected variants .

Biological Activity

Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound, characterized by its molecular formula C15H22N4O2C_{15}H_{22}N_{4}O_{2}, has garnered attention in medicinal chemistry for its possible applications in drug development, particularly in the realms of antimicrobial and anticancer therapies.

Structural Characteristics

The compound features a diazaspiro nonane ring system fused with a pyrazole moiety, which is critical for its biological activity. The structural attributes can be summarized as follows:

Property Details
Molecular Formula C₁₅H₂₂N₄O₂
CAS Number 141721-99-5
Structural Features Spirocyclic structure with pyrazole ring
Potential Applications Antimicrobial, anticancer

Anticancer Properties

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds with similar pyrazole structures can modulate cellular pathways associated with cancer proliferation. For instance, related compounds have been observed to reduce mTORC1 activity, a key regulator of cell growth and metabolism, thereby enhancing autophagy and potentially leading to cancer cell apoptosis .

Mechanistic Insights

The biological activity of this compound may involve several mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
  • Autophagy Regulation : Similar compounds have been shown to influence autophagic processes, which are vital for maintaining cellular homeostasis under stress conditions .

Study 1: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of pyrazole derivatives highlighted that modifications to the pyrazole ring significantly impacted anticancer activity. Compounds exhibiting similar structural motifs to this compound demonstrated submicromolar antiproliferative effects in various cancer cell lines, suggesting that fine-tuning the molecular structure could enhance therapeutic efficacy .

Study 2: Autophagy Modulation

Research into related compounds revealed their ability to disrupt autophagic flux by inhibiting mTORC1 under nutrient-replete conditions. This mechanism suggests that this compound could similarly affect autophagic processes, potentially leading to enhanced cancer cell death while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.